2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl
Overview
Description
The compound “2,6-Bis(dimethylamino)-2’-bromo-1,1’-biphenyl” is a complex organic molecule. It likely contains two phenyl rings (biphenyl) connected by a carbon atom, with bromine attached to one of the carbons in the second phenyl ring. The 2,6 positions of both phenyl rings are substituted with dimethylamino groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, such as Friedel-Crafts alkylation . The synthesis would likely involve the reaction of a biphenyl compound with a suitable bromine source and dimethylamine .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the nature of the biphenyl core. The presence of the bromine atom and the dimethylamino groups would add to the complexity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom might be replaced via nucleophilic substitution reactions. The dimethylamino groups could also participate in reactions, such as those involving protonation .Mechanism of Action
The mechanism of action of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl involves its ability to interact with biomolecules such as proteins and lipids. This compound is highly fluorescent and can emit light when excited by a light source. This compound can bind to proteins and lipids and change its fluorescence properties, allowing researchers to monitor the interactions between biomolecules in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the viability of cells. This compound has been used to study the effects of drugs on protein-protein interactions and enzyme kinetics. This compound has also been used to study the effects of different environmental conditions on membrane dynamics.
Advantages and Limitations for Lab Experiments
2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl has several advantages for lab experiments, including its high fluorescence intensity, low toxicity, and ease of use. This compound can be used in a wide range of applications, including cell imaging, protein labeling, and enzyme assays. However, this compound has some limitations, including its sensitivity to pH and temperature changes, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl in scientific research. One possible direction is the development of new fluorescent probes based on the structure of this compound. Another direction is the use of this compound in the study of protein-protein interactions in living cells. This compound can also be used in the development of new diagnostic tools for cancer detection and imaging. Finally, this compound can be used in the study of the effects of environmental pollutants on membrane dynamics and cell viability.
Scientific Research Applications
2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl has been widely used as a fluorescent probe in various scientific research fields, including biochemistry, pharmacology, and cell biology. This compound has been used to study protein-protein interactions, enzyme kinetics, and membrane dynamics. This compound has also been used as a marker for cell viability and apoptosis. In addition, this compound has been used as a diagnostic tool for cancer detection and imaging.
properties
IUPAC Name |
2-(2-bromophenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-18(2)14-10-7-11-15(19(3)4)16(14)12-8-5-6-9-13(12)17/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVOBPSJQPPHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189907 | |
Record name | 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160556-63-7 | |
Record name | 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160556-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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